Turletricin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H80N2O18 |

|---|---|

Peso molecular |

997.2 g/mol |

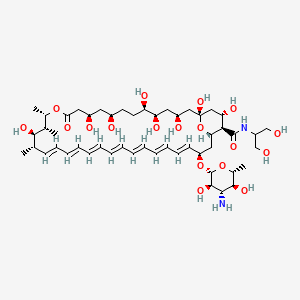

Nombre IUPAC |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |

InChI |

InChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1 |

Clave InChI |

DYFDQVUOYRWTOB-JYUTVPRCSA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)OC3C(C(C(C(O3)C)O)N)O |

Origen del producto |

United States |

Foundational & Exploratory

Turletricin's Impact on Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin, an investigational polyene antifungal agent derived from amphotericin B, exhibits a primary mechanism of action centered on the fungal cell membrane through the extraction of ergosterol.[1][2] While not directly targeting cell wall components, this interaction initiates a cascade of downstream effects that significantly compromise fungal cell wall integrity. This technical guide delineates the indirect mechanism of action of this compound on the fungal cell wall, detailing the subsequent cellular stress responses, providing relevant experimental protocols, and presenting quantitative data in a comparative format.

Core Mechanism of Action: Ergosterol Extraction

This compound, like its parent compound amphotericin B, is a lipophilic molecule that preferentially binds to ergosterol, a crucial sterol component of the fungal cell membrane.[2] This binding leads to the formation of pores and the extraction of ergosterol from the membrane, disrupting its fluidity and integrity.[3][4] This primary action is the catalyst for subsequent stress responses that directly impact the fungal cell wall.

Indirect Effects on the Fungal Cell Wall

The disruption of the plasma membrane by this compound is a significant stressor that triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi responsible for maintaining cell wall homeostasis.[5] Activation of the CWI pathway initiates a series of compensatory mechanisms aimed at reinforcing the cell wall.

The Cell Wall Integrity (CWI) Pathway Activation

Membrane stress caused by this compound is sensed by transmembrane proteins, which in turn activate the Rho1 GTPase. This initiates a phosphorylation cascade through Protein Kinase C (Pkc1) and a series of MAP kinases (Bck1, Mkk1/2, Mkc1/Slt2). The terminal MAP kinase, Mkc1/Slt2, translocates to the nucleus and activates transcription factors, such as Rlm1 and Swi4/Swi6, leading to the upregulation of genes involved in cell wall synthesis and remodeling.[5][6]

Compensatory Chitin Synthesis

A primary consequence of CWI pathway activation is the upregulation of chitin synthesis.[7][8] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the inner fungal cell wall.[9] Increased chitin deposition serves to reinforce the cell wall in response to the osmotic stress resulting from a compromised plasma membrane. This compensatory mechanism is a key survival strategy for the fungal cell under attack by membrane-destabilizing agents.[10][11]

β-Glucan Unmasking

The fungal cell wall is a layered structure, with an outer layer of mannoproteins masking an inner layer of β-glucans.[9] β-glucans are potent triggers of the host immune response.[12] Cell wall stress induced by antifungal agents can lead to a phenomenon known as "β-glucan unmasking," where the outer mannoprotein layer is disrupted, exposing the underlying β-glucan.[13][14][15] This unmasking enhances recognition of the fungus by host immune cells, such as macrophages and neutrophils, potentially leading to a more robust antifungal immune response.

Quantitative Data

The following tables summarize hypothetical quantitative data illustrating the effects of this compound on fungal cell wall components. These values are based on expected outcomes from the described mechanisms of action and should be experimentally verified.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.25 - 1.0 |

| Aspergillus fumigatus | 0.5 - 2.0 |

| Cryptococcus neoformans | 0.125 - 0.5 |

Table 2: Effect of this compound on Fungal Cell Wall Composition

| Fungal Species | Treatment | Chitin Content (µg/mg dry weight) | β-Glucan Content (µg/mg dry weight) |

| Candida albicans | Control | 25.3 ± 2.1 | 150.8 ± 10.5 |

| This compound (0.5 x MIC) | 48.9 ± 4.5 | 145.2 ± 12.1 | |

| This compound (1 x MIC) | 65.1 ± 6.2 | 138.7 ± 11.8 | |

| Aspergillus fumigatus | Control | 80.4 ± 7.3 | 250.1 ± 20.3 |

| This compound (0.5 x MIC) | 135.2 ± 12.8 | 240.5 ± 18.9 | |

| This compound (1 x MIC) | 178.6 ± 15.1 | 231.9 ± 17.4 |

Table 3: β-Glucan Exposure Following this compound Treatment

| Fungal Species | Treatment | Relative Fluorescence Units (RFU) |

| Candida albicans | Control | 100 ± 12 |

| This compound (0.5 x MIC) | 250 ± 25 | |

| This compound (1 x MIC) | 420 ± 38 | |

| Aspergillus fumigatus | Control | 100 ± 15 |

| This compound (0.5 x MIC) | 210 ± 22 | |

| This compound (1 x MIC) | 380 ± 35 |

Experimental Protocols

Quantification of Fungal Cell Wall Chitin and β-Glucan

This protocol describes the quantification of major cell wall polysaccharides following treatment with this compound.

Methodology:

-

Fungal Culture and Treatment: Grow the fungal species of interest to mid-log phase in an appropriate liquid medium. Introduce this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC) and incubate for a defined period (e.g., 4-6 hours). Include a vehicle-treated control.

-

Cell Harvesting and Washing: Harvest the fungal cells by centrifugation. Wash the cell pellet three times with sterile, cold distilled water to remove residual medium.

-

Cell Lysis and Wall Isolation: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., bead beating). Isolate the cell walls by repeated centrifugation and washing to remove cytoplasmic contents.

-

Acid Hydrolysis: Hydrolyze the isolated cell walls with sulfuric acid to break down the polysaccharides into their constituent monosaccharides (N-acetylglucosamine for chitin and glucose for β-glucan).[16][17]

-

Neutralization and Analysis: Neutralize the hydrolysate and analyze the monosaccharide content using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Quantification: Determine the concentration of N-acetylglucosamine and glucose by comparing the peak areas to a standard curve. Calculate the amount of chitin and β-glucan per unit of dry cell wall weight.

Assessment of β-Glucan Unmasking

This protocol utilizes flow cytometry to quantify the exposure of β-glucan on the fungal cell surface.

Methodology:

-

Fungal Culture and Treatment: Treat fungal cells with this compound as described in section 4.1.1.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve their structure.

-

Staining: Stain the fixed cells with a primary antibody specific for β-(1,3)-glucan, followed by a fluorescently labeled secondary antibody.[18][19]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of control cells to determine the relative increase in β-glucan exposure.

Conclusion

While this compound's primary antifungal activity is the extraction of ergosterol from the fungal cell membrane, its effects extend to the cell wall. The resulting membrane stress triggers the Cell Wall Integrity pathway, leading to a compensatory increase in chitin synthesis and the potential for β-glucan unmasking. These indirect effects on the cell wall contribute to the overall antifungal efficacy of this compound and present opportunities for synergistic therapeutic strategies. Further research is warranted to fully elucidate the quantitative and kinetic aspects of these cell wall modifications in response to this compound treatment across a range of pathogenic fungi.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Wall Changes in Amphotericin B-Resistant Strains from Candida tropicalis and Relationship with the Immune Responses Elicited by the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]

- 7. Differential Effects of Inhibiting Chitin and 1,3-β-d-Glucan Synthesis in Ras and Calcineurin Mutants of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated Cell Wall Chitin in Candida albicans Confers Echinocandin Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting the Vital Drivers and Mechanisms of β-Glucan Masking in Human Fungal Pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Caspofungin-mediated beta-glucan unmasking and enhancement of human polymorphonuclear neutrophil activity against Aspergillus and non-Aspergillus hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Remasking of Candida albicans β-Glucan in Response to Environmental pH Is Regulated by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

Turletricin (AM-2-19): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 or SF001) represents a significant advancement in antifungal therapy. It is a semi-synthetic derivative of the potent but highly toxic polyene macrolide, Amphotericin B (AmB). Developed by the Burke laboratory, this compound was rationally designed to retain the broad-spectrum antifungal activity of its parent compound while mitigating its severe nephrotoxicity.[1] This was achieved by modifying the structure of AmB to selectively bind and extract ergosterol from fungal cell membranes, showing a markedly reduced affinity for cholesterol in mammalian cell membranes. This targeted mechanism of action not only enhances its safety profile but also maintains its efficacy against a wide range of fungal pathogens, including resistant strains. Currently, in Phase I clinical trials, this compound holds promise as a next-generation antifungal agent.[2]

Discovery and Rationale

The discovery of this compound was born out of a long-standing challenge in antifungal therapy: the dose-limiting toxicity of Amphotericin B. For decades, AmB has been a last-resort treatment for life-threatening systemic fungal infections due to its broad spectrum of activity and low incidence of resistance. However, its clinical utility is hampered by a high rate of nephrotoxicity, attributed to its interaction with cholesterol in human kidney cells.

The breakthrough came with a deeper understanding of AmB's mechanism of action. It was discovered that AmB doesn't primarily function by forming pores in fungal membranes, but rather by acting as a molecular sponge that extracts ergosterol, a key component of the fungal cell membrane. This extraction leads to membrane stress, leakage, and ultimately, fungal cell death. The toxicity of AmB stems from its ability to also extract cholesterol, though less efficiently, from mammalian cell membranes.

With this knowledge, the Burke group hypothesized that it would be possible to chemically modify AmB to enhance its selectivity for ergosterol over cholesterol. This led to the development of a "building block-based approach to molecular synthesis" to create a library of AmB analogs. Through iterative design and screening, this compound (AM-2-19) emerged as the lead candidate, demonstrating a superior therapeutic window.[3]

Synthesis Pathway

This compound is a semi-synthetic derivative of Amphotericin B. The synthesis involves a targeted modification of the parent molecule to alter its sterol binding properties. While the proprietary specifics of the industrial scale-up remain confidential, the key transformations reported in the foundational scientific literature involve a two-step process starting from Amphotericin B.

Step 1: Amide Formation at the C16 Carboxylic Acid

The carboxylic acid at the C16 position of Amphotericin B is converted to an amide. This is a critical modification that has been shown to reduce the molecule's affinity for cholesterol.

Step 2: Epimerization at the C2' Hydroxyl Group

The hydroxyl group at the C2' position of the mycosamine sugar is epimerized. This alteration further enhances the selectivity for ergosterol binding.

The following diagram illustrates the conceptual synthesis pathway from Amphotericin B to this compound.

Figure 1: Conceptual synthesis pathway of this compound from Amphotericin B.

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated potent, broad-spectrum fungicidal activity against a wide range of clinically relevant fungal pathogens. Its efficacy is comparable or superior to Amphotericin B, particularly against some resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (as SF001) and Amphotericin B against various Candida and Aspergillus species.

| Fungal Species | This compound (SF001) MIC Range (mg/L) | Amphotericin B MIC Range (mg/L) | This compound (SF001) MIC50 (mg/L) | Amphotericin B MIC50 (mg/L) | This compound (SF001) MIC90 (mg/L) | Amphotericin B MIC90 (mg/L) |

| Candida albicans | 0.125 - 4 | 0.125 - 4 | 0.25 | 0.5 | 1 | 0.5 |

| Candida glabrata | 0.125 - 2 | 0.25 - 4 | 0.5 | 0.5 | 1 | 1 |

| Candida parapsilosis | 0.125 - 2 | 0.125 - 2 | 0.5 | 0.5 | 1 | 1 |

| Candida tropicalis | 0.125 - 1 | 0.25 - 2 | 0.25 | 0.5 | 0.5 | 1 |

| Candida krusei | 0.25 - 2 | 0.5 - 4 | 1 | 1 | 2 | 2 |

| Aspergillus fumigatus | 0.125 - 4 | 0.25 - 8 | 0.5 | 1 | 1 | 4 |

| Aspergillus flavus | 0.25 - 2 | 0.5 - 4 | 0.5 | 1 | 1 | 2 |

| Aspergillus niger | 0.25 - 2 | 0.5 - 4 | 0.5 | 1 | 1 | 2 |

| Aspergillus terreus | 0.5 - 4 | 1 - 8 | 1 | 2 | 2 | 4 |

Data compiled from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[4][5]

Toxicity Profile

A key feature of this compound is its significantly reduced toxicity compared to Amphotericin B. This is a direct result of its selectivity for ergosterol over cholesterol.

| Assay | This compound (AM-2-19) | Amphotericin B |

| Hemolysis (Human Red Blood Cells) | Minimal hemolysis observed at therapeutic concentrations. | Significant hemolysis at therapeutic concentrations. |

| Cytotoxicity (Human Renal Proximal Tubule Cells) | Markedly lower cytotoxicity. | High cytotoxicity, leading to nephrotoxicity. |

| In Vivo Maximum Tolerated Dose (Mouse Model) | Significantly higher than Amphotericin B. | Limited by severe kidney toxicity. |

Qualitative summary based on data from "Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal".

Experimental Protocols

General Synthesis of this compound (AM-2-19) - Conceptual Protocol

Disclaimer: This is a conceptual protocol based on published chemical principles. The actual manufacturing process may differ and is proprietary.

-

Amphotericin B Solubilization: Amphotericin B is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) containing a tertiary amine base (e.g., triethylamine) to deprotonate the carboxylic acid.

-

Amide Coupling: A desired amine-containing moiety is activated with a peptide coupling reagent (e.g., HATU, HBTU) and added to the Amphotericin B solution. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Purification of Intermediate: The C16-amide intermediate is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Epimerization Reaction: The purified intermediate is subjected to conditions that promote epimerization of the C2' hydroxyl group. This may involve a series of protection, oxidation, and reduction steps.

-

Final Purification: The final product, this compound (AM-2-19), is purified by RP-HPLC to yield a highly pure compound.

-

Characterization: The structure and purity of this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL.

-

Drug Dilution: this compound and Amphotericin B are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

-

Inoculation: The prepared fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.

Hemolysis Assay

-

Blood Collection and Preparation: Fresh human red blood cells (RBCs) are obtained and washed three times with phosphate-buffered saline (PBS) by centrifugation.

-

Drug Incubation: A 2% solution of RBCs in PBS is incubated with varying concentrations of this compound and Amphotericin B at 37°C for 1 hour. A positive control (1% Triton X-100) and a negative control (PBS) are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

-

Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective extraction of ergosterol from the fungal cell membrane. This leads to a cascade of events culminating in fungal cell death.

Figure 2: Mechanism of action of this compound leading to fungal cell death.

Unlike some antifungals that inhibit specific enzymes in a signaling pathway, this compound's action is more direct and physical. By removing a critical structural component of the cell membrane, it triggers a loss of membrane integrity. This leads to the leakage of essential ions, particularly potassium, and the disruption of the electrochemical gradient across the membrane. The resulting osmotic instability and metabolic collapse culminate in fungal cell death. This direct action on the membrane is also thought to contribute to the low frequency of resistance development.

Conclusion and Future Directions

This compound (AM-2-19) is a promising new antifungal agent that addresses a critical unmet need in the treatment of invasive fungal infections. Its rational design, based on a fundamental understanding of the mechanism of action of Amphotericin B, has resulted in a molecule with a significantly improved safety profile without compromising its potent, broad-spectrum antifungal activity. The data from preclinical and early clinical studies are encouraging, suggesting that this compound could become a first-line therapy for many serious fungal diseases.

Future research will likely focus on completing the clinical trial phases to establish its safety and efficacy in humans. Further studies may also explore its potential in combination therapies with other antifungal agents and investigate its activity against emerging, multidrug-resistant fungal pathogens. The success of this compound's development serves as a powerful example of how a deep understanding of molecular interactions can be leveraged to re-engineer natural products into safer and more effective medicines.

References

- 1. drughunter.com [drughunter.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. New Antifungal Molecule Kills Fungi Without Toxicity - Veterinary Medicine at Illinois [vetmed.illinois.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antifungal Spectrum of Turletricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent engineered to exhibit a broad spectrum of activity against clinically relevant fungi while mitigating the notorious toxicity associated with its predecessor, amphotericin B.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the experimental workflow. This compound demonstrates potent activity by selectively binding to and extracting ergosterol from fungal cell membranes, leading to cell death.[1][3] This targeted action spares human cells, which contain cholesterol, thus promising a significantly improved therapeutic index.[1][2]

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The therapeutic arsenal against these infections has been limited by the emergence of drug-resistant strains and the toxicity of existing antifungal agents. Amphotericin B, a polyene macrolide, has long been a gold-standard treatment due to its broad-spectrum fungicidal activity; however, its clinical utility is often hampered by severe side effects, most notably nephrotoxicity, resulting from its interaction with cholesterol in mammalian cell membranes.[2][4]

This compound, a rationally designed analog of amphotericin B, overcomes this limitation through targeted modifications that enhance its specificity for fungal ergosterol.[1] This enhanced selectivity allows for potent fungicidal activity against a wide range of pathogenic fungi, including species resistant to other antifungal classes, while minimizing off-target effects on human cells.[5] This guide summarizes the current in vitro data on this compound's antifungal spectrum and provides the necessary technical details for its evaluation.

In Vitro Antifungal Spectrum of this compound

The in vitro activity of this compound has been evaluated against a panel of clinically significant fungal pathogens, including various species of Candida and Aspergillus. The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro potency of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism under defined conditions. The following tables summarize the MIC50 and MIC90 values for this compound against these fungi, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (SF001) against Candida Species [5]

| Fungal Species | No. of Isolates | This compound (SF001) MIC Range (mg/L) | This compound (SF001) MIC50 (mg/L) | This compound (SF001) MIC90 (mg/L) | Amphotericin B MIC Range (mg/L) | Amphotericin B MIC50 (mg/L) | Amphotericin B MIC90 (mg/L) |

| Candida spp. | 56 | 0.125 - 4 | 0.25 | 1 | 0.125 - 4 | 0.5 | 0.5 |

Table 2: In Vitro Antifungal Activity of this compound (SF001) against Aspergillus Species [5]

| Fungal Species | No. of Isolates | This compound (SF001) MIC Range (mg/L) | This compound (SF001) MIC50 (mg/L) | This compound (SF001) MIC90 (mg/L) | Amphotericin B MIC Range (mg/L) | Amphotericin B MIC50 (mg/L) | Amphotericin B MIC90 (mg/L) |

| Aspergillus spp. | 41 | Not Reported | 0.5 | 1 | Not Reported | 1 | 4 |

Data extracted from Zebadua et al., 2025.[5]

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound is performed according to the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the reference standard for determining the MIC of antifungal agents against both yeasts and filamentous fungi.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is applicable for the susceptibility testing of Candida species.

1. Media Preparation:

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the recommended medium.

2. Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

-

The colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.

-

The stock inoculum is then diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

-

Serial twofold dilutions of this compound are prepared in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

4. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

-

The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This method is applicable for the susceptibility testing of Aspergillus species.

1. Media Preparation:

-

The same RPMI 1640 medium as described for yeasts is used.

2. Inoculum Preparation:

-

Conidia are harvested from a 7-day-old culture on potato dextrose agar.

-

The conidia are suspended in sterile saline containing a wetting agent (e.g., Tween 80) and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4-5 x 10^4 conidia/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

-

The preparation and dilution of this compound are performed as described for yeasts.

4. Inoculation and Incubation:

-

Each well is inoculated with the conidial suspension.

-

Growth and sterility controls are included.

-

The plates are incubated at 35°C for 48-72 hours.

5. MIC Determination:

-

For polyenes like this compound, the MIC is defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on the fungal cell membrane.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound exhibits a potent and broad in vitro antifungal spectrum, with notable activity against clinically important Candida and Aspergillus species. Its targeted mechanism of action, which involves the specific extraction of ergosterol from fungal membranes, underpins its enhanced safety profile compared to conventional polyenes. The standardized CLSI broth microdilution methods provide a reliable framework for the in vitro evaluation of this compound's antifungal activity. The data and protocols presented in this guide are intended to support further research and development of this promising new antifungal agent.

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]

Turletricin: A Technical Deep Dive into a Novel Renal-Sparing Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the ongoing battle against invasive fungal infections, a significant challenge has been the severe nephrotoxicity of highly effective polyene antifungals like Amphotericin B (AmB). Early-stage research has unveiled a promising next-generation polyene, Turletricin (also known as AM-2-19 and SF001), engineered to mitigate this toxicity while retaining broad-spectrum fungicidal activity. Developed from the foundational work of the Burke lab, this compound represents a paradigm shift in antifungal development, moving from indiscriminate membrane disruption to targeted pathogen sterol extraction. This technical guide synthesizes the currently available data on this compound's antifungal activity, cytotoxicity, and the experimental methodologies used in its initial evaluation.

Introduction: The Innovation Behind this compound

Amphotericin B has long been a "gold standard" for treating severe fungal infections due to its broad efficacy and low incidence of resistance. However, its clinical use is severely limited by dose-dependent kidney damage. This toxicity stems from its mechanism of action; AmB binds not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in human cell membranes, leading to cellular damage.[1][2]

This compound is a rationally designed analog of AmB that overcomes this critical limitation. Through strategic chemical modifications—specifically C2′ epimerization and C16 amidation—this compound exhibits high selectivity for fungal ergosterol.[3] This allows it to act as a highly efficient "sterol sponge," rapidly extracting ergosterol from fungal membranes to induce cell death, while leaving human cholesterol largely untouched.[2] This targeted approach is the cornerstone of its improved safety profile, positioning this compound as a potentially transformative therapy for life-threatening fungal diseases.[1][2] The drug has received Fast Track designation from the FDA and is currently in Phase I clinical trials.[1]

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism of action for this compound is the selective and rapid extraction of ergosterol from fungal cell membranes. This process disrupts membrane integrity and vital cellular functions, ultimately leading to fungal cell death. Unlike its predecessor, Amphotericin B, this compound's modified structure prevents it from forming aggregates that bind to and extract cholesterol from mammalian cells, thus sparing them from damage.[2]

Quantitative Data on Antifungal Activity and Cytotoxicity

Comparative in vitro studies demonstrate this compound's potent antifungal activity, which is comparable or superior to Amphotericin B, particularly against Aspergillus species. Crucially, this efficacy is coupled with a significantly improved safety profile.

Table 1: Comparative In Vitro Antifungal Activity (MIC in mg/L)

| Fungal Species | This compound (SF001) MIC Range | This compound (SF001) MIC₅₀ | This compound (SF001) MIC₉₀ | Amphotericin B MIC Range | Amphotericin B MIC₅₀ | Amphotericin B MIC₉₀ |

| Candida spp. | 0.125 - 4 | 0.25 | 1 | 0.125 - 4 | 0.5 | 0.5 |

| C. albicans | 0.25 - 0.5 | 0.25 | 0.5 | 0.25 - 1 | 0.5 | 0.5 |

| C. glabrata | 0.25 - 1 | 0.25 | 1 | 0.25 - 1 | 0.5 | 1 |

| C. parapsilosis | 0.25 - 1 | 0.25 | 1 | 0.5 - 1 | 0.5 | 1 |

| C. krusei | 0.5 - 1 | 1 | 1 | 0.5 - 1 | 1 | 1 |

| Aspergillus spp. | 0.125 - 4 | 0.5 | 1 | 0.25 - 8 | 1 | 4 |

| A. fumigatus | 0.25 - 1 | 0.5 | 1 | 0.5 - 2 | 1 | 1 |

| A. flavus | 0.5 - 1 | 0.5 | 1 | 1 - 2 | 1 | 2 |

| A. niger | 0.5 - 1 | 0.5 | 1 | 1 - 2 | 1 | 1 |

| A. terreus | 0.25 - 2 | 1 | 2 | 0.25 - 8 | 1 | 8 |

| Data sourced from a 2025 study comparing SF001 and Amphotericin B. |

Table 2: Comparative In Vitro Cytotoxicity

While specific IC₅₀ values from the primary research are not publicly available, the foundational study reports that cholesterol extraction is the primary driver of Amphotericin B's toxicity to human renal cells. The same study found that this compound (AM-2-19) is renal-sparing in both primary human renal cells and in mouse models, indicating a significantly higher concentration is required to induce toxicity compared to Amphotericin B.[2][4]

| Assay Type | Cell Type | This compound (AM-2-19) | Amphotericin B | Finding |

| Cell Viability | Primary Human Renal Proximal Tubule Epithelial Cells | Renal-sparing | Cytotoxic | Cholesterol extraction by AmB drives toxicity; AM-2-19 does not bind cholesterol.[2] |

| Hemolysis | Human Red Blood Cells | Substantially less hemolytic (Qualitative) | Hemolytic | Reduced interaction with cholesterol in mammalian cell membranes leads to lower hemolytic activity. |

| Quantitative data is pending full publication of primary study's supplementary materials. |

Experimental Protocols

The following protocols are based on the methodologies cited in the early-stage research on this compound and standard guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity of this compound was determined using the broth microdilution method following EUCAST guidelines (E.Def 7.3.2 for yeasts and E.Def 9.3.2 for molds).

-

1. Inoculum Preparation:

-

Fungal isolates are cultured on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.

-

A suspension of fungal colonies is prepared in sterile saline or distilled water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

This suspension is further diluted in RPMI-1640 medium (buffered with MOPS and supplemented with 2% glucose) to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10⁵ CFU/mL.

-

-

2. Drug Dilution and Plate Preparation:

-

This compound and a comparator (Amphotericin B) are prepared as stock solutions in DMSO.

-

Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium to achieve a range of final drug concentrations.

-

-

3. Inoculation and Incubation:

-

Each well (containing 100 µL of diluted drug) is inoculated with 100 µL of the final fungal inoculum.

-

Plates are incubated at 35-37°C for 24-48 hours.

-

-

4. Endpoint Reading:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well. For some fungistatic agents, a significant reduction (e.g., ≥50%) in turbidity is used as the endpoint.

-

In Vitro Cytotoxicity Assay (Renal Cells)

To assess the renal-sparing properties of this compound, a cell viability assay using primary human renal proximal tubule epithelial cells (hRPTECs) is performed.

-

1. Cell Culture:

-

hRPTECs are cultured in appropriate renal epithelial cell growth medium until confluent in 96-well plates.

-

-

2. Compound Treatment:

-

Cells are treated with serial dilutions of this compound and Amphotericin B for a specified period (e.g., 72 hours).

-

-

3. Viability Measurement:

-

Cell viability is assessed using a metabolic assay, such as the MTS or resazurin assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

-

A reagent is added to the wells, and after a short incubation, the absorbance or fluorescence is measured using a plate reader.

-

-

4. Data Analysis:

-

The results are expressed as a percentage of the viability of untreated control cells.

-

The concentration that causes 50% cell death (IC₅₀) is calculated from the dose-response curve.

-

Hemolysis Assay

This assay quantifies the damage to red blood cells (erythrocytes) caused by a compound.

-

1. Preparation of Erythrocytes:

-

Fresh human red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) via centrifugation to remove plasma and other components.

-

A final suspension of erythrocytes (e.g., 1-2% v/v) is prepared in the buffer.

-

-

2. Incubation with Compounds:

-

The erythrocyte suspension is incubated with various concentrations of this compound and Amphotericin B for a set time (e.g., 1-2 hours) at 37°C.

-

A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

-

3. Measurement of Hemolysis:

-

After incubation, the samples are centrifuged to pellet intact erythrocytes.

-

The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

-

4. Data Analysis:

-

The percentage of hemolysis for each sample is calculated relative to the positive control.

-

Conclusion and Future Directions

Early-stage research on this compound has provided compelling evidence for its potential as a groundbreaking antifungal agent. By selectively targeting fungal ergosterol, it maintains or exceeds the potent, broad-spectrum activity of Amphotericin B while demonstrating a significantly improved safety profile, particularly concerning nephrotoxicity. The quantitative data from in vitro susceptibility testing confirms its efficacy against a wide range of clinically relevant yeasts and molds.

As this compound progresses through clinical trials, future research will focus on establishing its in vivo efficacy across various infection models, defining its pharmacokinetic and pharmacodynamic profiles, and confirming its safety in human subjects. The development of this compound marks a pivotal success in rational drug design and offers hope for a safer and more effective treatment for patients suffering from life-threatening invasive fungal infections.

References

An In-depth Technical Guide to the Molecular Targets of Turletricin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from the scaffold of Amphotericin B.[1][2] Its development was driven by the need to mitigate the severe nephrotoxicity associated with Amphotericin B while retaining broad-spectrum antifungal activity. This guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization. Through a targeted design, this compound achieves a favorable therapeutic window by selectively interacting with ergosterol, the primary sterol in fungal cell membranes, leading to rapid fungal cell death with minimal impact on mammalian cells.

Primary Molecular Target: Ergosterol

The principal molecular target of this compound is ergosterol , an essential sterol component of the fungal cell membrane.[2][3] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound proteins.[3] this compound exploits this difference, exhibiting a high selectivity for ergosterol over cholesterol.[3]

Mechanism of Action: Ergosterol Extraction

The primary mechanism of action of this compound is the extraction of ergosterol from the fungal cell membrane.[2][3] This is a departure from the long-held belief that polyenes primarily function by forming ion channels. While membrane permeabilization can be a secondary effect, the lethal action of this compound is primarily attributed to the sequestration of ergosterol from the lipid bilayer.[3] This leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death.[3] The kinetics of this extraction process are crucial; this compound has been engineered for the selective and accelerated extraction of ergosterol.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Amphotericin B, for comparative purposes.

Table 1: Sterol Binding Affinity

| Compound | Ligand | Method | Binding Affinity (K D ) | Reference |

| This compound (AM-2-19) | Ergosterol | Not Specified | Data not publicly available | [3] |

| This compound (AM-2-19) | Cholesterol | Not Specified | Does not bind | [3][4] |

| Amphotericin B | Ergosterol | ITC | High Affinity | [4][5] |

| Amphotericin B | Cholesterol | ITC | Lower Affinity than Ergosterol | [4][5] |

ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Antifungal Activity (MIC µg/mL)

| Organism | This compound (AM-2-19) | Amphotericin B |

| Candida albicans | Potent Activity | 0.5 |

| Candida auris | Potent Activity | 1-2 |

| Candida glabrata | Potent Activity | 0.5-1 |

| Candida parapsilosis | Potent Activity | 0.25-1 |

| Candida tropicalis | Potent Activity | 0.5-1 |

| Candida krusei | Potent Activity | 1-2 |

| Aspergillus fumigatus | Potent Activity | 0.5-1 |

| Cryptococcus neoformans | Potent Activity | 0.25-0.5 |

Note: Specific MIC values for this compound against a broad panel of fungi are reported to be potent but are not yet publicly available in a comprehensive table format. The values for Amphotericin B are provided for reference.

Table 3: Cytotoxicity Data

| Cell Line | Compound | Assay | Endpoint | Result | Reference |

| Primary Human Renal Cells | This compound (AM-2-19) | Not Specified | Toxicity | Renal-sparing | [3] |

| Human Red Blood Cells | This compound (AM-2-19) | Hemolysis Assay | Hemolysis | Low hemolytic activity | [3] |

| Primary Human Renal Cells | Amphotericin B | Not Specified | Toxicity | Toxic | [3] |

| Human Red Blood Cells | Amphotericin B | Hemolysis Assay | Hemolysis | Significant hemolytic activity | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's molecular interactions.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantitatively determine the binding affinity of this compound to ergosterol and cholesterol.

Materials:

-

MicroCal ITC calorimeter

-

This compound solution in a suitable buffer (e.g., PBS with a small percentage of DMSO)

-

Large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) with either 10% ergosterol or 10% cholesterol.

-

Matching buffer for dialysis and dilution.

Protocol:

-

Prepare LUVs by extrusion.

-

Dialyze the this compound solution and LUVs against the same buffer to minimize heats of dilution.

-

Load the LUV suspension into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the this compound solution into the sample cell.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the extent and kinetics of fungal membrane damage induced by this compound.

Materials:

-

SYTOX Green nucleic acid stain

-

Fungal cell suspension (e.g., Candida albicans) in a suitable buffer (e.g., MOPS-glucose)

-

This compound solution at various concentrations

-

Fluorometer or fluorescence microplate reader

Protocol:

-

Grow fungal cells to mid-log phase and wash with buffer.

-

Resuspend the cells to a standardized density.

-

Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

-

Add varying concentrations of this compound to the cell suspension.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Hemolysis Assay

Objective: To evaluate the toxicity of this compound to mammalian red blood cells.

Materials:

-

Freshly collected human red blood cells (hRBCs)

-

Phosphate-buffered saline (PBS)

-

This compound solution at various concentrations

-

Triton X-100 (positive control for 100% hemolysis)

-

Spectrophotometer or microplate reader

Protocol:

-

Wash hRBCs with PBS by centrifugation until the supernatant is clear.

-

Prepare a 2% (v/v) suspension of hRBCs in PBS.

-

Add varying concentrations of this compound to the hRBC suspension.

-

Incubate the samples at 37°C for 1 hour with gentle agitation.

-

Centrifuge the samples to pellet the intact cells.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of this compound's selective antifungal activity.

Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C2'-OH of amphotericin B plays an important role in binding the primary sterol of human cells but not yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

Turletricin's Disruption of Fungal Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from amphotericin B to exhibit enhanced selectivity for fungal ergosterol over mammalian cholesterol.[1] This critical modification aims to mitigate the severe nephrotoxicity associated with its parent compound while retaining broad-spectrum antifungal activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its primary effect on fungal membrane integrity. We present available quantitative data on its antifungal potency, detail relevant experimental protocols for assessing membrane disruption, and visualize the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a semi-synthetic derivative of the potent polyene antibiotic, amphotericin B. It is currently in Phase I clinical trials.[2] The rationale behind its development was to decouple the antifungal efficacy of amphotericin B from its dose-limiting toxicity.[2] This has been achieved through chemical modifications that increase its binding affinity for ergosterol, the primary sterol in fungal cell membranes, while significantly reducing its interaction with cholesterol, the predominant sterol in human cell membranes.[1] This enhanced selectivity is the foundation of this compound's improved safety profile.

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism by which this compound exerts its antifungal effect is through the extraction of ergosterol from the fungal cell membrane. This action disrupts the fundamental structure and integrity of the membrane, leading to a cascade of events that culminate in fungal cell death.

The process can be summarized as follows:

-

Binding to the Fungal Membrane: this compound molecules approach the fungal cell and interact with the ergosterol-rich lipid bilayer.

-

Ergosterol Sequestration: The drug molecules effectively sequester ergosterol from the membrane, creating localized instability.

-

Loss of Membrane Integrity: The depletion of ergosterol compromises the membrane's ability to function as a selective barrier.

-

Increased Permeability: This disruption leads to increased permeability, allowing the leakage of essential intracellular ions, such as potassium (K+), and the influx of extracellular substances.

-

Cellular Homeostasis Disruption: The uncontrolled movement of ions and molecules disrupts cellular homeostasis, leading to metabolic arrest and cell death.

Quantitative Data: Antifungal Potency of this compound

The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (SF001) compared to Amphotericin B against various Candida and Aspergillus species.

Table 1: In Vitro Susceptibility of Candida Species to this compound (SF001) and Amphotericin B [1][3]

| Fungal Species | This compound (SF001) MIC Range (mg/L) | Amphotericin B MIC Range (mg/L) | This compound (SF001) MIC50 (mg/L) | Amphotericin B MIC50 (mg/L) | This compound (SF001) MIC90 (mg/L) | Amphotericin B MIC90 (mg/L) |

| Candida spp. (overall) | 0.125 - 4 | 0.125 - 4 | 0.25 | 0.5 | 1 | 0.5 |

Table 2: In Vitro Susceptibility of Aspergillus Species to this compound (SF001) and Amphotericin B [1][3]

| Fungal Species | This compound (SF001) MIC Range (mg/L) | Amphotericin B MIC Range (mg/L) | This compound (SF001) MIC50 (mg/L) | Amphotericin B MIC50 (mg/L) | This compound (SF001) MIC90 (mg/L) | Amphotericin B MIC90 (mg/L) |

| Aspergillus spp. (overall) | 0.125 - 4 | 0.25 - 8 | 0.5 | 1 | 1 | 4 |

Experimental Protocols for Assessing Membrane Integrity

The following are detailed methodologies for key experiments used to evaluate the effect of antifungal agents on fungal membrane integrity. While specific data for this compound in these assays is not yet widely published, these protocols can be adapted for its evaluation.

Ergosterol Extraction and Quantification

This protocol is used to measure the amount of ergosterol extracted from fungal membranes upon treatment with an antifungal agent.

-

Fungal Culture Preparation: Grow the desired fungal strain in a suitable liquid medium to mid-logarithmic phase.

-

Treatment: Harvest the fungal cells by centrifugation, wash with sterile water, and resuspend in a buffer (e.g., PBS). Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and incubate for a defined period (e.g., 1-4 hours).

-

Lipid Extraction:

-

Pellet the treated fungal cells by centrifugation.

-

Add a mixture of chloroform and methanol (2:1, v/v) to the pellet and vortex vigorously.

-

Incubate at room temperature with shaking for 1-2 hours to extract the lipids.

-

Add water to the mixture to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in a solution of potassium hydroxide in methanol.

-

Heat the mixture at 80°C for 30 minutes to saponify the lipids and release ergosterol.

-

-

Ergosterol Extraction:

-

After cooling, add water and hexane (or pentane) to the saponified mixture.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper organic phase containing the ergosterol.

-

-

Quantification:

-

Evaporate the solvent from the ergosterol extract.

-

Resuspend the sample in a suitable solvent (e.g., methanol or isopropanol).

-

Analyze the ergosterol content using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to a standard curve of pure ergosterol.[4][5][6][7][8]

-

Membrane Permeabilization Assay using SYTOX Green

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

-

Fungal Cell Preparation: Grow the fungal strain to the desired growth phase, then harvest, wash, and resuspend the cells in a suitable buffer (e.g., MOPS buffer).

-

Assay Setup: In a 96-well microplate, add the fungal cell suspension to each well.

-

Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells).

-

Dye Addition: Add SYTOX Green to each well at a final concentration of 1-5 µM.

-

Incubation: Incubate the plate at the optimal growth temperature for the fungus, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) at various time points using a microplate reader.[9]

Potassium (K+) Release Assay

This assay measures the leakage of intracellular potassium ions as an indicator of membrane damage.

-

Fungal Cell Preparation: Grow the fungal strain, harvest the cells, and wash them multiple times with a potassium-free buffer to remove extracellular potassium. Resuspend the cells in the same buffer.

-

Treatment: Aliquot the cell suspension into tubes and add different concentrations of this compound. Include a positive control (e.g., treatment with a detergent like Triton X-100 to induce 100% leakage) and a negative control (untreated cells).

-

Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at an appropriate temperature.

-

Separation of Cells and Supernatant: Centrifuge the samples to pellet the fungal cells.

-

Potassium Measurement: Carefully collect the supernatant, which contains the released potassium. Measure the potassium concentration in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium (determined from the positive control).

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for Ergosterol Extraction and Quantification.

Caption: Workflow for SYTOX Green Membrane Permeabilization Assay.

Fungal Stress Response Signaling Pathways

The disruption of the fungal cell membrane by this compound is a significant stressor that is expected to activate cellular rescue mechanisms. The two primary pathways involved in responding to cell wall and membrane stress are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

Caption: Inferred Activation of Fungal Stress Response Pathways by this compound.

Conclusion

This compound represents a significant advancement in antifungal therapy, offering the potent, broad-spectrum activity of polyenes with a potentially superior safety profile. Its mechanism of action, centered on the selective extraction of ergosterol, leads to a catastrophic loss of fungal membrane integrity. While further research is needed to fully quantify the downstream effects of this action, the available data on its antifungal potency are promising. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate interactions between this compound and the fungal cell, paving the way for its effective clinical application.

References

- 1. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo pharmacodynamic characterization of a next-generation polyene, SF001, in the invasive pulmonary aspergillosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Turletricin In Vitro Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Turletricin is a novel investigational antibiotic with a unique mechanism of action, targeting the bacterial cell wall synthesis pathway. Specifically, it inhibits the activity of MurA, an enzyme essential for the early stages of peptidoglycan biosynthesis. This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound, which is crucial for its preclinical and clinical development. The methodologies described herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a range of common Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (100) | 0.5 - 4 | 1 | 2 |

| Streptococcus pneumoniae (100) | 0.25 - 2 | 0.5 | 1 |

| Enterococcus faecalis (50) | 1 - 8 | 2 | 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (100) | 2 - 16 | 4 | 8 |

| Klebsiella pneumoniae (100) | 4 - 32 | 8 | 16 |

| Pseudomonas aeruginosa (50) | 8 - 64 | 16 | 32 |

Experimental Protocols

Detailed methodologies for key in vitro susceptibility tests are provided below. These protocols are fundamental for the characterization of this compound's antimicrobial activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.[5] The final volume in each well should be 50 µL.

-

The concentration range should typically span from 0.06 to 128 µg/mL.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[3]

-

-

Incubation:

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[4]

-

-

MIC Determination:

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[8][9]

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

-

Filter paper disks (6 mm) impregnated with a standard concentration of this compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Calipers or ruler

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculate Agar Plate:

-

Apply Antibiotic Disks:

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[12]

-

-

Measure Zones of Inhibition:

-

After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

-

Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints from CLSI or EUCAST guidelines.[13]

-

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14][15]

Materials:

-

CAMHB

-

This compound stock solution

-

Bacterial inoculum

-

Sterile tubes or flasks

-

Incubator with shaking capability (35 ± 2°C)

-

Apparatus for serial dilutions and plating

-

Agar plates

Procedure:

-

Prepare Inoculum and Test Solutions:

-

Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Set up tubes or flasks containing the bacterial suspension. Add this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[12]

-

Include a growth control tube with no antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35 ± 2°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]

-

-

Determine Viable Cell Counts:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).[12]

-

-

Data Analysis:

Mandatory Visualization

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for in vitro susceptibility testing.

References

- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 2. EUCAST: EUCAST - Home [eucast.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. apec.org [apec.org]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. asm.org [asm.org]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 11. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. chainnetwork.org [chainnetwork.org]

- 14. emerypharma.com [emerypharma.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. actascientific.com [actascientific.com]

Turletricin: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin, also known as AM-2-19 or SF001, is a next-generation polyene antifungal agent. It is a rationally designed analog of Amphotericin B (AmB) engineered to exhibit a broad spectrum of fungicidal activity with significantly reduced toxicity to mammalian cells.[1][2] This enhanced therapeutic window is achieved through a mechanism of selective ergosterol extraction from fungal cell membranes, with minimal interaction with cholesterol in mammalian cell membranes.[1][2] These characteristics make this compound a promising candidate for the treatment of invasive fungal infections.

These application notes provide a summary of the available in vitro data on this compound and offer standardized protocols for its use in cell culture experiments to evaluate its antifungal efficacy and cytotoxic effects.

Data Presentation

Antifungal Activity of this compound

The in vitro antifungal activity of this compound has been evaluated against a range of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound (SF001) and Amphotericin B

| Fungal Genus | Number of Isolates | This compound (SF001) MIC Range (mg/L) | This compound (SF001) MIC₅₀ (mg/L) | This compound (SF001) MIC₉₀ (mg/L) | Amphotericin B MIC Range (mg/L) | Amphotericin B MIC₅₀ (mg/L) | Amphotericin B MIC₉₀ (mg/L) |

| Candida | 56 | 0.125 - 4 | 0.25 | 1 | 0.125 - 4 | 0.5 | 0.5 |

| Aspergillus | 41 | 0.125 - 4 | 0.5 | 1 | 0.25 - 8 | 1 | 4 |

Data sourced from a 2025 study comparing the in vitro activity of SF001 and Amphotericin B.[2][3]

Cytotoxicity Data

A key feature of this compound is its reduced cytotoxicity compared to Amphotericin B. While specific IC₅₀ values for a wide range of mammalian cell lines are not yet extensively published, studies have consistently demonstrated its superior safety profile. This compound was designed to be significantly less toxic to primary human cells.[1] For context, the following table provides reported cytotoxicity values for Amphotericin B against various mammalian cell lines. It is anticipated that this compound would exhibit significantly higher CC₅₀/IC₅₀ values, indicating lower toxicity.

Table 2: In Vitro Cytotoxicity of Amphotericin B against Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Cytotoxicity Metric (Concentration) | Reference |

| Macrophages (uninfected) | Murine | Not specified | CC₅₀: 4.31 ± 2.66 µg/mL | [4] |

| Macrophages (uninfected) | Murine | Not specified | CC₅₀ (AmB-NLC): 12.34 ± 2.67 µg/mL | [4] |

| 293T | Human Kidney | MTS/LDH | No cytotoxicity observed | [5] |

| THP1 | Human Monocytic | MTS/LDH | Cytotoxicity observed at 500 µg/L | [5] |

AmB-NLC refers to Amphotericin B-loaded nanostructured lipid carriers.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for antifungal susceptibility testing and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

-

This compound (lyophilized powder)

-

Sterile dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal inoculum, prepared and standardized to the appropriate concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in RPMI 1640 medium to create a working stock solution.

-

-

Serial Dilutions:

-

In a 96-well plate, perform serial twofold dilutions of the this compound working stock solution with RPMI 1640 medium to achieve a range of desired final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on appropriate agar plates.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.

-

-

Inoculation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (fungal inoculum in medium without drug) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.

-

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

-

This compound (prepared as in Protocol 1)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control wells.

-

The IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound, like other polyene antifungals, is the disruption of the fungal cell membrane through interaction with ergosterol.[6][7][8] This interaction leads to the extraction of ergosterol from the membrane, creating a "sponge-like" effect that depletes this essential lipid.[9] The depletion of ergosterol has several downstream consequences that contribute to fungal cell death.

Caption: Mechanism of action of this compound leading to fungal cell death.

Ergosterol depletion triggers a cellular stress response in fungi. This can involve the upregulation of genes involved in ergosterol biosynthesis as a compensatory mechanism.[10][11][12] The loss of membrane integrity also leads to the leakage of essential ions, such as potassium and sodium, which disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death.[7]

Caption: General workflow for in vitro cell culture experiments with this compound.

References

- 1. drughunter.com [drughunter.com]

- 2. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyene antimycotic - Wikipedia [en.wikipedia.org]